synthesis and properties of 1,3-Oxazinan-2-one
synthesis and properties of 1,3-Oxazinan-2-one
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Oxazinan-2-one
Introduction
1,3-Oxazinan-2-one is a six-membered heterocyclic compound containing a cyclic carbamate (urethane) functional group. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry due to its presence in a variety of biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] Derivatives of 1,3-oxazine have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitubercular, and anticancer properties.[3][4][5] Furthermore, 1,3-oxazinan-2-ones serve as valuable precursors for the synthesis of 1,3-aminoalcohols and are utilized as monomers in the development of isocyanate-free polyurethanes through ring-opening polymerization.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,3-oxazinan-2-one, tailored for researchers, scientists, and drug development professionals.
Properties of 1,3-Oxazinan-2-one
The fundamental physical and chemical properties of 1,3-oxazinan-2-one are summarized below. This data is crucial for its handling, characterization, and application in various chemical transformations.
Physical and Chemical Data
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [9][10][11] |
| Molecular Weight | 101.10 g/mol | [9][10] |
| CAS Number | 5259-97-2 | [9][10] |
| Appearance | Solid | [10] |
| Melting Point | 77 °C | [10] |
| Boiling Point | 130-135 °C (at 0.4 Torr) | [10] |
| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [10] |
| IUPAC Name | 1,3-oxazinan-2-one | [9] |
| SMILES | C1CNC(=O)OC1 | [9] |
Spectroscopic Data
The structural elucidation of 1,3-oxazinan-2-one and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for the parent compound are found in spectral databases, a general description of the expected signals is provided below.
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¹H NMR : The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-) in the ring. The protons adjacent to the nitrogen and oxygen atoms will be shifted downfield due to the deshielding effects of these heteroatoms. The integration of these signals would correspond to a 2:2:2 ratio.
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¹³C NMR : The carbon NMR spectrum should display four signals: three for the methylene carbons and one for the carbonyl carbon of the carbamate group. The carbonyl carbon signal is expected to appear significantly downfield (typically in the 150-160 ppm range). The carbons bonded to nitrogen and oxygen will also be shifted downfield compared to the central methylene carbon.
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IR Spectroscopy : The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically appearing around 1680-1700 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹ for the unsubstituted parent compound.
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Mass Spectrometry : The molecular ion peak (M+) in the mass spectrum would be observed at an m/z ratio corresponding to its molecular weight (101.10).
Synthesis of 1,3-Oxazinan-2-one
Various synthetic methodologies have been developed for the construction of the 1,3-oxazinan-2-one ring system. These methods range from classical approaches to more modern, environmentally benign procedures.
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Caption: Overview of major synthetic routes to 1,3-oxazinan-2-one.
Key Synthetic Methodologies
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From 1,3-Aminoalcohols and Carbonylating Agents : This is a classical and widely used method. 1,3-aminoalcohols are reacted with carbonylating agents like phosgene or its safer derivatives (e.g., triphosgene, carbonyldiimidazole).[6] A greener alternative involves the use of dialkyl carbonates (DACs), such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), often in the presence of a base.[6]
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From Amines and 1,3-Diols with Dialkyl Carbonates : A one-pot, environmentally friendly synthesis involves the reaction of an amine and a 1,3-diol with a dialkyl carbonate in the presence of a base like potassium tert-butoxide.[12] This method avoids the pre-synthesis of the 1,3-aminoalcohol. The yield can be influenced by the steric hindrance of the dialkyl carbonate and the diol.[12]
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From Carbohydrate Derivatives : Chiral 1,3-oxazinan-2-ones, which are valuable for asymmetric synthesis, can be prepared from readily available carbohydrate precursors.[7][8] One reported method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine, followed by reduction and carbonylation to yield the desired chiral product.[7][8]
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Integrated One-Pot Synthesis : A domino reaction sequence starting from α-substituted α-isocyanoacetates and phenyl vinyl selenones can produce substituted 1,3-oxazinan-2-ones in good to excellent yields.[13][14] This process involves a Michael addition followed by an acid-catalyzed oxidative cyclization.[13][14]
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Cycloaddition Reactions : The cycloaddition of isocyanates to three-membered rings like oxetanes has also been reported as a route to form the 1,3-oxazinan-2-one skeleton.[1]
Experimental Protocols
Protocol 1: Synthesis from Benzylamine and Propane-1,3-diol using Diethyl Carbonate (DEC)
This protocol is based on the green chemistry approach described by Aricò et al.[12]
Objective: To synthesize N-benzyl-1,3-oxazinan-2-one via a one-pot reaction.
Materials:
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Benzylamine
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Propane-1,3-diol
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Diethyl Carbonate (DEC)
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Potassium tert-butoxide (t-BuOK)
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Anhydrous solvent (e.g., THF or DMF)
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Standard glassware for inert atmosphere reactions
Procedure:
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To a stirred solution of potassium tert-butoxide (1.0 eq) in the chosen anhydrous solvent under a nitrogen atmosphere, add benzylamine (1.0 eq) dropwise at room temperature.
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After stirring for 15 minutes, add propane-1,3-diol (1.0 eq) to the mixture.
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Add diethyl carbonate (2.0 eq) to the reaction flask.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1,3-oxazinan-2-one.
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Caption: Experimental workflow for the synthesis of an N-substituted 1,3-oxazinan-2-one.
Applications in Drug Development and Materials Science
The 1,3-oxazinan-2-one core is a privileged scaffold in medicinal chemistry and a functional monomer in polymer science.
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Pharmaceutical Intermediates : Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds.[7][8] The parent compound itself is a reactant used in preparing HIV integrase inhibitors that are active against drug-resistant strains.[10] The broader class of 1,3-oxazines has been investigated for a multitude of biological activities, highlighting their therapeutic potential.[3][4][15]
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Polymer Chemistry : 1,3-oxazinan-2-ones can undergo anionic ring-opening polymerization (AROP) to produce polyurethanes.[6] This provides an alternative, isocyanate-free synthetic route to these important polymers. This is particularly relevant given the environmental and health concerns associated with isocyanate use. The related poly(2-oxazine)s, synthesized from 2-substituted-5,6-dihydro-4H-1,3-oxazines, are also gaining attention for biomedical applications due to their unique properties.[16]
Conclusion
1,3-Oxazinan-2-one is a heterocyclic compound of considerable importance, bridging the fields of synthetic organic chemistry, medicinal chemistry, and polymer science. The development of greener and more efficient synthetic routes, such as those employing dialkyl carbonates, has made this scaffold more accessible for research and development. Its well-defined physical and chemical properties, coupled with its utility as a synthetic building block for complex molecules and polymers, ensure that 1,3-oxazinan-2-one and its derivatives will continue to be a focus of scientific investigation. This guide provides a foundational understanding for professionals engaged in the exploration and application of this versatile chemical entity.
References
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. ijrpr.com [ijrpr.com]
- 4. repository.umpr.ac.id [repository.umpr.ac.id]
- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Oxazinan-2-one CAS#: 5259-97-2 [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones | CHIMIA [chimia.ch]
- 14. Integrated One-Pot Synthesis of 1,3-Oxazinan-2-ones from Isocyanoacetates and Phenyl Vinyl Selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oaji.net [oaji.net]
- 16. Poly(2‐oxazoline)‐ and Poly(2‐oxazine)‐Based Self‐Assemblies, Polyplexes, and Drug Nanoformulations—An Update - PMC [pmc.ncbi.nlm.nih.gov]

